![molecular formula C21H16N2O4S B2651648 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxypropanamide CAS No. 477547-32-3](/img/structure/B2651648.png)
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxypropanamide
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Overview
Description
The compound “N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxypropanamide” is a complex organic molecule that contains several functional groups, including a chromene, a thiazole, and a propanamide group . Chromenes are a type of heterocyclic compound that have been studied for their potential biological activities . Thiazoles are another type of heterocyclic compound that are found in many biologically active substances . Propanamides are derivatives of propionic acid, and they can also exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of multiple heterocyclic rings and functional groups . The chromene and thiazole rings are likely to contribute to the compound’s stability and may also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups . For example, it might have certain solubility characteristics based on the presence of the chromene and thiazole rings .Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity
The microwave-assisted synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds has been demonstrated as an environmentally benign procedure. These compounds exhibit significant antibacterial and antifungal activities, presenting a rapid and efficient method for producing potential antimicrobial agents (Raval, Naik, & Desai, 2012).
Detection of Cr3+ in Living Cells
A derivative, 3-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one (COPYR), has been synthesized for the detection of Cr3+ ions in living cells. This compound changes color from fluorescent green to colorless upon binding with Cr3+ ions, demonstrating its application in biological and environmental monitoring (Mani et al., 2018).
Antimicrobial Polyurethane Coating
The synthesis and application of a coumarin-thiazole derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, for antimicrobial polyurethane coatings have been reported. This derivative exhibits potent antimicrobial effects when incorporated into polyurethane varnishes, suggesting its utility in developing antimicrobial surface coatings (El‐Wahab et al., 2014).
Ultrasound-Promoted Synthesis and Cytotoxic Activity
Using ultrasound irradiation, a novel series of thiazole derivatives bearing a coumarin nucleus were synthesized. These compounds were evaluated for their cytotoxic activities against human keratinocytes, indicating their potential as anticancer agents (Gomha & Khalil, 2012).
Antibacterial and Antioxidant Activities
Thiazolyl-pyrazole-biscoumarin derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds incorporate four heterocyclic rings, exhibiting good biological capacities compared to reference substances, highlighting their potential in medicinal chemistry (Mahmoodi & Ghodsi, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c24-19(10-11-26-15-7-2-1-3-8-15)23-21-22-17(13-28-21)16-12-14-6-4-5-9-18(14)27-20(16)25/h1-9,12-13H,10-11H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLBPJDVYJXUAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxypropanamide |
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